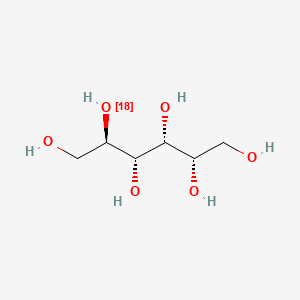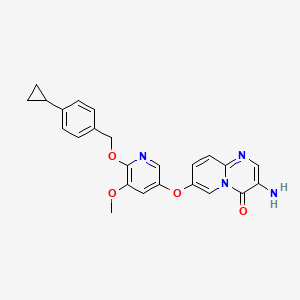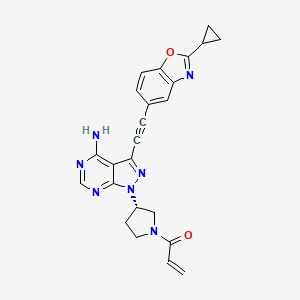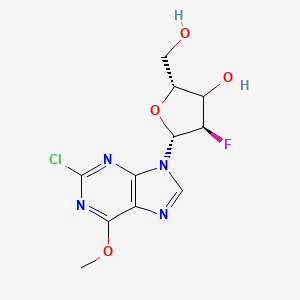
MDTF (free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDTF (free acid) is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, as they connect the antibody to the drug, ensuring the drug is delivered specifically to cancer cells . MDTF (free acid) is known for its stability and hydrophilic properties, making it a valuable component in ADCs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MDTF (free acid) is synthesized through a series of chemical reactions involving the substitution of a cyclohexyl ring and the incorporation of a maleimide group. The process typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of MDTF (free acid) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
MDTF (free acid) undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups with others to modify the compound’s properties.
Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with MDTF (free acid) include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving MDTF (free acid) are typically modified linkers with enhanced stability and hydrophilicity. These products are used in the synthesis of more effective ADCs .
Aplicaciones Científicas De Investigación
MDTF (free acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of ADCs for cancer treatment, improving the specificity and efficacy of these therapies.
Industry: Utilized in the production of advanced materials and pharmaceuticals
Mecanismo De Acción
MDTF (free acid) exerts its effects by acting as a stable linker in ADCs. It connects the antibody to the drug, ensuring that the drug is delivered specifically to the target cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent internalization and release of the drug within the cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
MCC (Maleimidocaproyl): Another non-cleavable linker used in ADCs, known for its stability but less hydrophilic compared to MDTF (free acid).
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A cleavable linker used in ADCs, offering different release mechanisms compared to non-cleavable linkers.
Uniqueness of MDTF (free acid)
MDTF (free acid) stands out due to its enhanced hydrophilicity and stability, making it a preferred choice for ADCs that require prolonged stability and targeted delivery. Its unique properties ensure that the drug remains attached to the antibody until it reaches the target cells, reducing off-target effects and improving therapeutic outcomes .
Propiedades
Fórmula molecular |
C16H11F4NO9S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
4-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]oxy-2,3,5,6-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C16H11F4NO9S/c17-10-12(19)15(31(25,26)27)13(20)11(18)14(10)30-16(24)6-4-28-9(29-5-6)3-21-7(22)1-2-8(21)23/h1-2,6,9H,3-5H2,(H,25,26,27) |
Clave InChI |
RZUJIAQPELABGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)CN2C(=O)C=CC2=O)C(=O)OC3=C(C(=C(C(=C3F)F)S(=O)(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
